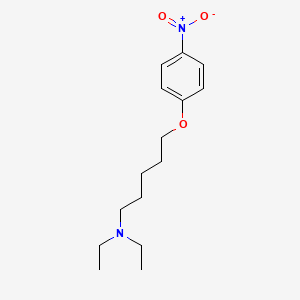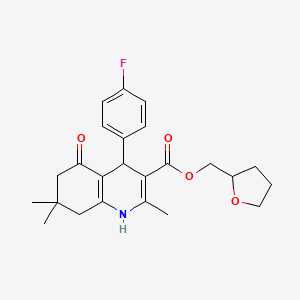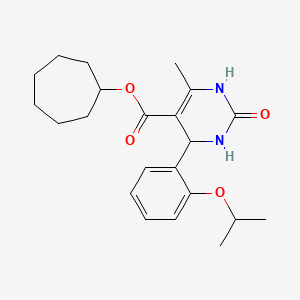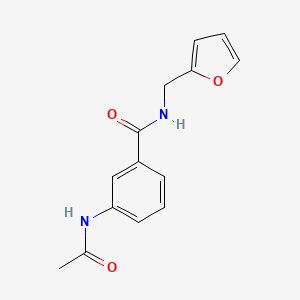
N,N-diethyl-5-(4-nitrophenoxy)-1-pentanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-diethyl-5-(4-nitrophenoxy)-1-pentanamine, also known as SR9011, is a synthetic compound that belongs to the family of Rev-Erb agonists. It is a small molecule that has been shown to have potential therapeutic properties in various studies.
Scientific Research Applications
N,N-diethyl-5-(4-nitrophenoxy)-1-pentanamine has been studied extensively in various scientific research applications. One of the most promising areas of research is its potential therapeutic properties in treating metabolic disorders such as obesity and diabetes. Studies have shown that N,N-diethyl-5-(4-nitrophenoxy)-1-pentanamine can improve glucose tolerance, increase insulin sensitivity, and reduce body weight in animal models. Additionally, N,N-diethyl-5-(4-nitrophenoxy)-1-pentanamine has been shown to have anti-inflammatory properties, which could be beneficial in treating inflammatory diseases such as rheumatoid arthritis.
Mechanism of Action
The mechanism of action of N,N-diethyl-5-(4-nitrophenoxy)-1-pentanamine is not fully understood, but it is believed to work by activating Rev-Erb proteins, which are involved in regulating the circadian rhythm and metabolism. By activating these proteins, N,N-diethyl-5-(4-nitrophenoxy)-1-pentanamine can improve metabolic function and reduce inflammation. Additionally, N,N-diethyl-5-(4-nitrophenoxy)-1-pentanamine has been shown to increase the expression of genes involved in mitochondrial biogenesis, which could be beneficial in treating age-related diseases.
Biochemical and Physiological Effects
N,N-diethyl-5-(4-nitrophenoxy)-1-pentanamine has several biochemical and physiological effects, including improving glucose tolerance, increasing insulin sensitivity, reducing body weight, and reducing inflammation. Additionally, N,N-diethyl-5-(4-nitrophenoxy)-1-pentanamine has been shown to increase the expression of genes involved in mitochondrial biogenesis, which could be beneficial in treating age-related diseases. However, more research is needed to fully understand the biochemical and physiological effects of N,N-diethyl-5-(4-nitrophenoxy)-1-pentanamine.
Advantages and Limitations for Lab Experiments
One advantage of using N,N-diethyl-5-(4-nitrophenoxy)-1-pentanamine in lab experiments is that it is a synthetic compound that can be easily synthesized and purified. Additionally, N,N-diethyl-5-(4-nitrophenoxy)-1-pentanamine has been shown to have potential therapeutic properties in treating metabolic disorders and inflammatory diseases, making it a promising candidate for further research. However, one limitation of using N,N-diethyl-5-(4-nitrophenoxy)-1-pentanamine is that its mechanism of action is not fully understood, which could make it difficult to interpret experimental results.
Future Directions
There are several future directions for research on N,N-diethyl-5-(4-nitrophenoxy)-1-pentanamine. One area of research is to further investigate its mechanism of action and how it interacts with Rev-Erb proteins. Additionally, more research is needed to fully understand the biochemical and physiological effects of N,N-diethyl-5-(4-nitrophenoxy)-1-pentanamine. Another area of research is to investigate its potential therapeutic properties in treating metabolic disorders and inflammatory diseases in human clinical trials. Finally, more research is needed to assess the safety and toxicity of N,N-diethyl-5-(4-nitrophenoxy)-1-pentanamine in humans.
Synthesis Methods
The synthesis of N,N-diethyl-5-(4-nitrophenoxy)-1-pentanamine involves several steps, including the reaction between 4-nitrophenol and 1-bromo-3-chloropropane, followed by the reaction with diethylamine. The final product is obtained through a series of purification steps, including recrystallization and column chromatography. The purity of the compound is typically assessed using high-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS).
properties
IUPAC Name |
N,N-diethyl-5-(4-nitrophenoxy)pentan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O3/c1-3-16(4-2)12-6-5-7-13-20-15-10-8-14(9-11-15)17(18)19/h8-11H,3-7,12-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZISSDSPXZSSPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCCCOC1=CC=C(C=C1)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{2-[2-(4-allyl-2-methoxyphenoxy)ethoxy]ethoxy}benzoic acid](/img/structure/B4955198.png)
![5-chloro-2-{[(2-methoxyphenyl)acetyl]amino}benzoic acid](/img/structure/B4955203.png)


![ethyl 3-oxo-4-[(4,6,7-trimethyl-2-quinazolinyl)thio]butanoate](/img/structure/B4955229.png)
![diethyl 2,2'-{1,3,4-thiadiazole-2,5-diylbis[thio(1-oxo-2,1-ethanediyl)imino]}diacetate](/img/structure/B4955233.png)

![3-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-1-[4-(hexyloxy)phenyl]-2,5-pyrrolidinedione](/img/structure/B4955245.png)
![1-{[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-methyl-1H-pyrazol-4-yl]methyl}-4-(2-thienylcarbonyl)piperazine](/img/structure/B4955252.png)
![2-{3-[2-(diethylamino)ethyl]-2-imino-2,3-dihydro-1H-benzimidazol-1-yl}-1-(4-methylphenyl)ethanone hydrobromide](/img/structure/B4955255.png)
![1-(4-fluorophenyl)-4-{[5-(2-methyl-5-nitrophenyl)-2-furyl]methylene}-3,5-pyrazolidinedione](/img/structure/B4955271.png)


![N~2~-benzyl-N~2~-[(4-bromophenyl)sulfonyl]-N~1~-(3-hydroxypropyl)glycinamide](/img/structure/B4955295.png)